N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents:
- N1-substituent: A benzodioxole (1,3-benzodioxole) methyl group, a bicyclic aromatic system with oxygen atoms at positions 1 and 3.
- N2-substituent: A 4-(furan-3-yl)benzyl group, combining a benzyl moiety with a furan heterocycle.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-20(21(25)23-11-15-3-6-18-19(9-15)28-13-27-18)22-10-14-1-4-16(5-2-14)17-7-8-26-12-17/h1-9,12H,10-11,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEYFHVSVSZSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a benzo[d][1,3]dioxole moiety and a furan-3-ylbenzyl group linked via an oxalamide bond, has been investigated for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.4 g/mol. The compound's structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1235027-25-4 |
Antitumor Activity
Research indicates that this compound exhibits promising antitumor activity, particularly against HeLa (cervical cancer) and A549 (lung cancer) cell lines. In vitro studies have demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. Further optimization and investigation into its mechanisms of action are warranted to enhance its efficacy and selectivity against cancer cells .
Antimicrobial Properties
Preliminary studies have highlighted the compound's antimicrobial properties. It has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The biological screening results indicated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the benzo[d][1,3]dioxole moiety may allow for interactions with specific enzymes involved in cellular processes, potentially leading to inhibition of tumor growth or bacterial proliferation.
- Receptor Modulation : The structural features might facilitate binding to cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies have explored the biological effects of similar compounds featuring dioxole and furan structures:
- A study on benzodioxole derivatives revealed their capacity to act as potent inhibitors of α-amylase, showcasing their potential in managing diabetes through carbohydrate metabolism regulation .
- Another investigation into related oxalamide compounds demonstrated significant anti-inflammatory effects through COX enzyme inhibition, suggesting that structural modifications can enhance specific biological activities .
Comparison with Similar Compounds
Table 1: Substituent-Based Classification of Oxalamides
Key Observations :
- The benzodioxole group in the target compound is unique among analogs, offering enhanced metabolic resistance compared to simple methoxy or fluorophenyl groups .
Metabolic Stability and Pathways
Table 3: Metabolic Profiles of Oxalamides
Key Insights :
- Oxalamides with benzodioxole or methoxy substituents (e.g., No. 1767, No. 1768) resist amide hydrolysis, favoring oxidative metabolism . The target compound’s benzodioxole group likely confers similar stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
